molecular formula C9H17NO3 B12365813 N-Heptanoylglycine-d2

N-Heptanoylglycine-d2

Cat. No.: B12365813
M. Wt: 189.25 g/mol
InChI Key: RNFCYFVPNIXAHP-RJSZUWSASA-N
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Description

N-Heptanoylglycine-d2 is a deuterated derivative of N-Heptanoylglycine, which is a glycine derivative. This compound is labeled with deuterium, a stable isotope of hydrogen, making it useful in various scientific research applications. The molecular formula of this compound is C9H15D2NO3, and it has a molecular weight of 189.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptanoylglycine-d2 can be synthesized through the deuteration of N-Heptanoylglycine. The process involves the incorporation of deuterium into the molecular structure of N-Heptanoylglycine. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium atoms. The specific reaction conditions and reagents used for this process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

The industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle stable isotopes. The production methods ensure high purity and consistent quality of the compound, which is essential for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

N-Heptanoylglycine-d2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-Heptanoylglycine-d2 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

    Biology: Employed in metabolic studies to trace the incorporation and metabolism of glycine derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Heptanoylglycine-d2 involves its incorporation into metabolic pathways where glycine derivatives are utilized. The deuterium labeling allows researchers to track the compound’s movement and transformation within these pathways. This helps in understanding the molecular targets and pathways involved in the metabolism of glycine derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Heptanoylglycine-d2 include:

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium allows for precise tracking and quantification in metabolic studies, making it a valuable tool for researchers .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

189.25 g/mol

IUPAC Name

2,2-dideuterio-2-(heptanoylamino)acetic acid

InChI

InChI=1S/C9H17NO3/c1-2-3-4-5-6-8(11)10-7-9(12)13/h2-7H2,1H3,(H,10,11)(H,12,13)/i7D2

InChI Key

RNFCYFVPNIXAHP-RJSZUWSASA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)CCCCCC

Canonical SMILES

CCCCCCC(=O)NCC(=O)O

Origin of Product

United States

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